molecular formula C10H16ClNO2 B1524500 1-[2-(Aminomethyl)phenoxy]propan-2-ol hydrochloride CAS No. 1334148-65-0

1-[2-(Aminomethyl)phenoxy]propan-2-ol hydrochloride

Cat. No.: B1524500
CAS No.: 1334148-65-0
M. Wt: 217.69 g/mol
InChI Key: OVPYPLINXMHTCY-UHFFFAOYSA-N
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Description

“1-[2-(Aminomethyl)phenoxy]propan-2-ol hydrochloride” is a chemical compound with the CAS Number: 1334148-65-0 . It has a molecular weight of 217.7 .


Molecular Structure Analysis

The IUPAC name for this compound is “1-[2-(aminomethyl)phenoxy]-2-propanol hydrochloride” and its InChI code is "1S/C10H15NO2.ClH/c1-8(12)7-13-10-5-3-2-4-9(10)6-11;/h2-5,8,12H,6-7,11H2,1H3;1H" .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Environmental Impact and Fate

Parabens, chemically related to 1-[2-(Aminomethyl)phenoxy]propan-2-ol hydrochloride, are widely used in various products and have been the subject of environmental studies. Research indicates that despite wastewater treatments that effectively remove parabens, these compounds persist in the environment at low concentrations. Their presence in surface water and sediments raises concerns about their potential endocrine-disrupting effects and the need for further study on their impact on aquatic ecosystems and human health (Haman, Dauchy, Rosin, & Munoz, 2015).

Biodegradability and Environmental Safety

Chitosan, a biopolymer, has been studied for its antimicrobial potential and environmental applications. As an aminopolysaccharide, chitosan's structure and functional groups, including amino and hydroxyl groups, make it an effective biosorbent for removing pollutants from water. This property, along with its biocompatibility and biodegradability, underscores the potential of using chitosan and its derivatives for environmental detoxification and as a sustainable alternative to conventional water treatment chemicals (Raafat & Sahl, 2009).

Antimicrobial Activity

The antimicrobial activity of chitosan derivatives has been explored for potential applications in water and wastewater treatment. The functional groups in chitosan, similar to those in this compound, contribute to its ability to bind with metal ions and pollutants, offering a green and effective solution for mitigating microbial contamination in environmental settings (Bhatnagar & Sillanpää, 2009).

Potential in Drug Development

This compound shares structural similarities with compounds like FTY720, which have been investigated for their immunosuppressive and potential antitumor effects. The dual mechanism of action, involving receptor activation and inhibition of specific pathways, highlights the therapeutic potential of such compounds in treating various diseases beyond their initial applications (Zhang et al., 2013).

Environmental Pollutants and Toxicity

Studies on environmental pollutants, such as bisphenol A, provide insights into the potential effects and mechanisms of toxicity of chemically related compounds like this compound. Understanding the metabolic pathways, accumulation, and toxicological impact of such compounds is crucial for assessing their safety and ecological footprint (Wang et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

1-[2-(aminomethyl)phenoxy]propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-8(12)7-13-10-5-3-2-4-9(10)6-11;/h2-5,8,12H,6-7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPYPLINXMHTCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334148-65-0
Record name 2-Propanol, 1-[2-(aminomethyl)phenoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334148-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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